molecular formula C18H24N2O5S B2590685 Methyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 1234987-20-2

Methyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No.: B2590685
CAS No.: 1234987-20-2
M. Wt: 380.46
InChI Key: XEQYXUZTAYVGSD-UHFFFAOYSA-N
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Description

Methyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a cyclopropylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of piperidine with cyclopropylsulfonyl chloride under basic conditions to form the cyclopropylsulfonyl piperidine intermediate. This intermediate is then reacted with methyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group may play a key role in binding to the active site of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate
  • Methyl 4-(((1-(ethylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate
  • Methyl 4-(((1-(propylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Uniqueness

Methyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

methyl 4-[(1-cyclopropylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-25-18(22)15-4-2-14(3-5-15)17(21)19-12-13-8-10-20(11-9-13)26(23,24)16-6-7-16/h2-5,13,16H,6-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQYXUZTAYVGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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